molecular formula C14H9ClN2O4S B067909 1H-Indole, 1-((4-chloro-2-nitrophenyl)sulfonyl)- CAS No. 173908-25-3

1H-Indole, 1-((4-chloro-2-nitrophenyl)sulfonyl)-

Cat. No.: B067909
CAS No.: 173908-25-3
M. Wt: 336.8 g/mol
InChI Key: MOLBEASYUVSQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 1-((4-chloro-2-nitrophenyl)sulfonyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of indole, which is a heterocyclic organic compound that is commonly found in plants and animals. The compound has been synthesized using various methods and has been used in various applications such as drug discovery, enzyme inhibition, and as a fluorescent probe.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-((4-chloro-2-nitrophenyl)sulfonyl)- involves the inhibition of enzymes such as protein kinases. The compound binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme's activity. The compound has been shown to be selective towards certain protein kinases, making it a useful tool for studying specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-Indole, 1-((4-chloro-2-nitrophenyl)sulfonyl)- have been studied extensively. The compound has been shown to inhibit the growth of cancer cells by targeting specific protein kinases that are involved in cell proliferation. It has also been shown to improve insulin sensitivity in animal models of diabetes. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Indole, 1-((4-chloro-2-nitrophenyl)sulfonyl)- in lab experiments include its ability to selectively inhibit specific enzymes, its fluorescent properties, and its potential therapeutic applications. However, limitations include its toxicity and the need for careful handling and disposal.

Future Directions

For research on 1H-Indole, 1-((4-chloro-2-nitrophenyl)sulfonyl)- include further studies on its potential therapeutic applications, the development of more selective analogs, and the exploration of its use as a fluorescent probe in live-cell imaging. Additionally, studies on the compound's toxicity and environmental impact are needed to ensure safe handling and disposal.

Synthesis Methods

The synthesis of 1H-Indole, 1-((4-chloro-2-nitrophenyl)sulfonyl)- can be achieved using various methods. One of the most commonly used methods is the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with indole in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound along with the formation of hydrochloric acid as a by-product.

Scientific Research Applications

1H-Indole, 1-((4-chloro-2-nitrophenyl)sulfonyl)- has been widely used in scientific research due to its ability to inhibit enzymes such as protein kinases. It has been used as a lead compound in drug discovery for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has also been used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids.

Properties

173908-25-3

Molecular Formula

C14H9ClN2O4S

Molecular Weight

336.8 g/mol

IUPAC Name

1-(4-chloro-2-nitrophenyl)sulfonylindole

InChI

InChI=1S/C14H9ClN2O4S/c15-11-5-6-14(13(9-11)17(18)19)22(20,21)16-8-7-10-3-1-2-4-12(10)16/h1-9H

InChI Key

MOLBEASYUVSQIJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

173908-25-3

synonyms

1H-Indole, 1-[(4-chloro-2-nitrophenyl)sulfonyl]-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.